Cas no 338398-08-6 (1H-1,2,4-Triazole-3-carboxamide, 1-(4-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-)

1H-1,2,4-Triazole-3-carboxamide, 1-(4-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]- is a specialized triazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a fluorophenyl group and a trifluoromethylphenyl moiety, which may enhance metabolic stability and binding affinity in biological systems. The triazole core offers versatility for further functionalization, making it a valuable intermediate in drug discovery. The presence of fluorine atoms can improve lipophilicity and bioavailability, while the carboxamide group provides hydrogen-bonding capabilities for targeted interactions. This compound is of interest for the development of therapeutic agents, particularly in areas requiring selective modulation of biological pathways. Proper handling and storage are recommended due to its reactive functional groups.
1H-1,2,4-Triazole-3-carboxamide, 1-(4-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]- structure
338398-08-6 structure
Product Name:1H-1,2,4-Triazole-3-carboxamide, 1-(4-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-
CAS No:338398-08-6
MF:C17H12F4N4O
MW:364.296997070313
CID:5270412
Update Time:2026-03-09

1H-1,2,4-Triazole-3-carboxamide, 1-(4-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,4-Triazole-3-carboxamide, 1-(4-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-
    • Inchi: 1S/C17H12F4N4O/c1-10-22-15(24-25(10)14-7-5-12(18)6-8-14)16(26)23-13-4-2-3-11(9-13)17(19,20)21/h2-9H,1H3,(H,23,26)
    • InChI Key: LUSQVFOURMXFSL-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=C(F)C=C2)C(C)=NC(C(NC2=CC=CC(C(F)(F)F)=C2)=O)=N1

Experimental Properties

  • Density: 1.40±0.1 g/cm3(Predicted)
  • pka: 10.55±0.70(Predicted)

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1H-1,2,4-Triazole-3-carboxamide, 1-(4-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]- Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:338398-08-6)1H-1,2,4-Triazole-3-carboxamide, 1-(4-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-
Order Number:A1017680
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:20
Price ($):315.0
Email:sales@amadischem.com

Additional information on 1H-1,2,4-Triazole-3-carboxamide, 1-(4-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-

Introduction to 1H-1,2,4-Triazole-3-carboxamide, 1-(4-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl)- (CAS No. 338398-08-6)

The compound 1H-1,2,4-Triazole-3-carboxamide, 1-(4-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl)-, identified by its CAS number 338398-08-6, represents a significant advancement in the field of pharmaceutical chemistry. This molecule belongs to the triazole class, a scaffold that has garnered considerable attention due to its broad spectrum of biological activities. The structural features of this compound, including the presence of a fluorophenyl group at the 1-position, a methyl group at the 5-position, and a trifluoromethylphenyl group at the N-position, contribute to its unique pharmacological profile. These modifications enhance its potential as an active pharmaceutical ingredient (API) in the development of novel therapeutic agents.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, particularly those containing triazole moieties. Triazoles are known for their ability to interact with various biological targets, making them valuable in the design of drugs targeting infectious diseases, inflammatory disorders, and even cancer. The specific substitution pattern in 1H-1,2,4-Triazole-3-carboxamide, 1-(4-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl)- is strategically designed to optimize binding affinity and selectivity. The fluorine atom at the para position of the phenyl ring introduces a polarizing effect that can modulate receptor interactions, while the trifluoromethyl group enhances metabolic stability and lipophilicity.

One of the most compelling aspects of this compound is its potential application in oncology research. The triazole core is frequently found in kinase inhibitors, which are pivotal in targeted cancer therapies. Studies have shown that triazole derivatives can disrupt critical signaling pathways involved in tumor growth and progression. For instance, modifications such as those present in 1H-1,2,4-Triazole-3-carboxamide, 1-(4-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl)- have been associated with increased potency against certain tyrosine kinases. The methyl group at the 5-position further fine-tunes the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, are often employed to construct the complex triazole framework efficiently. The presence of multiple functional groups necessitates careful optimization to avoid side reactions and degradation products. Recent advancements in flow chemistry have also been explored to improve scalability and reproducibility during production.

Evaluation of 1H-1,2,4-Triazole-3-carboxamide, 1-(4-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl)- has been conducted both in vitro and in vivo to assess its pharmacokinetic properties and therapeutic efficacy. In cell-based assays, this compound has demonstrated promising activity against several cancer cell lines by inhibiting key enzymes involved in proliferation and survival pathways. Preliminary animal studies suggest that it exhibits good bioavailability and minimal toxicity at therapeutic doses. These findings underscore its potential as a lead compound for further development into an oncology drug candidate.

The role of computational chemistry has been instrumental in understanding the molecular interactions of this compound. Molecular docking studies have been performed to predict binding modes with target proteins such as kinases and transcription factors. These simulations help rationalize structural modifications aimed at improving drug-like properties like solubility and permeability. Additionally, quantum mechanical calculations have provided insights into electronic distributions across different regions of the molecule, aiding in rational drug design.

Regulatory considerations are another critical aspect when developing novel compounds like 1H-1,2,4-Triazole-3-carboxamide, 1-(4-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl)-. Compliance with Good Manufacturing Practices (GMP) ensures that production processes meet stringent quality standards required for clinical trials and commercialization. Furthermore, extensive toxicological profiling is necessary to evaluate potential side effects before human testing can commence。 Collaborative efforts between academic researchers, pharmaceutical companies, and regulatory agencies play a vital role in advancing such compounds through preclinical stages efficiently。

Future directions for research on this compound include exploring its mechanism of action in greater detail。 Investigating how it interacts with downstream effectors of target kinases could reveal novel therapeutic strategies or combination therapies that enhance efficacy while minimizing resistance development。 Additionally, exploring derivative structures by varying substituents may uncover analogs with superior pharmacokinetic profiles or broader therapeutic applications。 The integration of artificial intelligence (AI) tools for drug discovery is also gaining traction, offering predictive models for optimizing molecular properties based on existing datasets。

In conclusion, 1H-1,2,4-Triazole-3-carboxamide,1-(4-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]- (CAS No.338398-08-6) represents a promising candidate for further development as an anticancer agent。 Its unique structural features, coupled with preliminary biological activity, make it an attractive subject for continued investigation。 As research methodologies advance, both experimental and computational, we can expect more insights into its potential applications。 Collaborative efforts across academia and industry will be crucial in translating these findings into tangible benefits for patients worldwide。

Recommended suppliers
Amadis Chemical Company Limited
(CAS:338398-08-6)1H-1,2,4-Triazole-3-carboxamide, 1-(4-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-
A1017680
Purity:99%
Quantity:1g
Price ($):315.0
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